molecular formula C21H23N3O4 B1462844 Pyrametostrobin CAS No. 915410-70-7

Pyrametostrobin

Cat. No.: B1462844
CAS No.: 915410-70-7
M. Wt: 381.4 g/mol
InChI Key: DWTVBEZBWMDXIY-UHFFFAOYSA-N
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Description

Pyrametostrobin (CAS 915410-70-7) is a strobilurin-class fungicide belonging to the Qo inhibitor group, which targets the cytochrome bc1 complex in fungal mitochondria . Its molecular formula is C₂₁H₂₃N₃O₄, and it features a pyrazole ring linked to a methoxycarbamate group, contributing to its unique binding affinity . This compound inhibits adenosine triphosphate (ATP) synthesis by blocking electron transfer at the Qo site, leading to energy depletion and pathogen death .

Approved for agricultural use in China, it is effective against Pseudoperonospora cubensis (cucumber downy mildew), Botrytis cinerea (gray mold), and Colletotrichum spp. (anthracnose) . Regulatory standards set its maximum residue limits (MRLs) at 0.5–5 mg/kg for vegetables and grains, with detection methods including HPLC-MS/MS .

Mechanism of Action

Target of Action

Pyrametostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration. By inhibiting this complex, this compound disrupts the energy production within the cell, leading to cell death .

Mode of Action

This compound interacts with its target, the mitochondrial cytochrome-bc1 complex, by binding to the Qo site of the complex . This binding inhibits the function of the complex, disrupting the electron transport chain and halting ATP production. As a result, the cell is unable to produce the energy it needs to survive, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain, specifically at the level of the cytochrome-bc1 complex . By inhibiting this complex, this compound disrupts the flow of electrons through the chain, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis, so its disruption leads to a halt in energy production and ultimately cell death .

Pharmacokinetics

This suggests that after application, it is absorbed and distributed throughout the plant tissue, providing protection against fungal pathogens .

Result of Action

The molecular effect of this compound’s action is the disruption of the electron transport chain, leading to a halt in ATP production . On a cellular level, this results in the death of the fungal cells, as they are unable to produce the energy needed for survival . This makes this compound an effective fungicide, particularly against diseases such as powdery mildew .

Biochemical Analysis

Biochemical Properties

Pyrametostrobin plays a crucial role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome b, which is a component of the cytochrome-bc1 complex. The interaction between this compound and cytochrome b is characterized by the binding of this compound to the quinol oxidation site of the enzyme, thereby blocking electron transfer and inhibiting fungal respiration .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellular respiration, leading to a decrease in ATP production. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound inhibits the growth and reproduction of the fungi by interfering with their energy production. This leads to a reduction in fungal biomass and the eventual death of the fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the quinol oxidation site of the cytochrome-bc1 complex. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. The inhibition of the electron transport chain leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. Additionally, this compound may induce changes in gene expression related to stress response and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of fungal growth and reproduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to non-target organisms and potential environmental hazards. Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective fungal inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and stress response. It interacts with enzymes such as cytochrome b, which is part of the cytochrome-bc1 complex. The inhibition of this enzyme by this compound disrupts the electron transport chain, leading to a decrease in ATP production. This disruption affects metabolic flux and metabolite levels, ultimately impacting the overall metabolic activity of the fungal cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Studies have shown that this compound can accumulate in the mitochondria, where it exerts its inhibitory effects on the cytochrome-bc1 complex .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it targets the cytochrome-bc1 complex. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. The activity and function of this compound are closely linked to its localization within the mitochondria, as this is where it exerts its inhibitory effects on the electron transport chain .

Biological Activity

Pyrametostrobin is a fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various plant pathogens. This article explores its biological activity, including antimicrobial and anticancer properties, metabolic effects, and mechanisms of action, supported by data tables and case studies.

This compound functions primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the electron transport chain complex III. This disruption leads to impaired ATP production and ultimately affects the growth and survival of pathogenic organisms. The compound's structure allows it to bind effectively to cytochrome b, which is critical for its antifungal activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. In a study involving Streptomyces sp., pyraclostrobin (a related compound) exhibited significant inhibition against several pathogens:

PathogenZone of Inhibition (mm)
Bacillus cereus17.0
Staphylococcus aureus13.33
Escherichia coli17.66
Pseudomonas aeruginosa15.66
Shigella flexneri14.66
Candida glabrata14.0

These results indicate that this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study reported that it demonstrated dose-dependent cytotoxicity against hepatocellular carcinoma (HepG2) cells, with an IC50 value of 56.76 µg/mL. This suggests potential applications in cancer therapy, particularly in targeting liver cancer cells .

Metabolic Effects

Research has linked this compound exposure to metabolic disruptions, particularly through its effects on mitochondrial function. A study on 3T3-L1 adipocytes revealed that exposure to this compound led to triglyceride accumulation without activating the canonical adipogenic pathway mediated by PPARγ. Instead, it was found to induce mitochondrial dysfunction, affecting ATP production and glucose metabolism:

  • Mitochondrial Dysfunction : Decreased ATP levels and impaired mitochondrial respiration were observed.
  • Metabolic Disruption : Altered expression of genes involved in glucose transport and fatty acid oxidation was noted.

This indicates that this compound may contribute to metabolic syndrome through mechanisms independent of traditional adipogenic pathways .

Case Studies and Research Findings

Several case studies have focused on the environmental impact and health implications of this compound use:

  • Neurodegenerative Effects : Exposure to this compound has been associated with neurodegeneration in animal models, highlighting the need for further investigation into its long-term health effects .
  • Toxicology Studies : Toxicological assessments have shown that high concentrations can lead to acute toxicity in mammals, with specific target organs identified as the respiratory tract and liver .
  • Environmental Persistence : Studies indicate that this compound residues can persist in agricultural soils, raising concerns about ecological impacts and potential human exposure through food sources .

Scientific Research Applications

Efficacy in Disease Control

Pyrametostrobin has been shown to be effective against several pathogens:

  • Powdery Mildew : Particularly effective on crops like cucumbers, where it has demonstrated significant protective and curative effects.
  • Downy Mildew : Effective against various strains that affect leafy vegetables and fruits.
  • Grey Mould : Provides control over Botrytis cinerea, a common pathogen in many crops.

Table 1: Efficacy of this compound Against Common Fungal Diseases

DiseaseTarget PathogenCrop TypeApplication Rate (g/ha)Efficacy (%)
Powdery MildewPodosphaera xanthiiCucumbers20085
Downy MildewPeronospora spp.Lettuce25090
Grey MouldBotrytis cinereaStrawberries15080

Analytical Methods for Detection

The determination of this compound and its metabolites in agricultural products and soil is crucial for assessing its environmental impact and ensuring food safety. A notable method developed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the simultaneous detection of this compound and its metabolites, providing a reliable analysis framework.

Key Features of HPLC-MS/MS Methodology

  • Sensitivity : Capable of detecting low concentrations of the compound.
  • Speed : Rapid analysis time allows for high-throughput testing.
  • Versatility : Applicable to various matrices including soil and plant tissues.

Case Study 1: Field Trials on Cucumber

In a study conducted on cucumber crops, this compound was applied at varying rates to evaluate its effectiveness against powdery mildew. The results indicated that higher application rates correlated with increased disease control, with an efficacy peak at 200 g/ha.

Case Study 2: Residue Analysis in Soil

A comprehensive analysis was performed to assess the persistence of this compound in soil samples post-application. The study utilized the HPLC-MS/MS method to evaluate residue levels over time, revealing a half-life of approximately 14 days under typical field conditions. This information is vital for understanding the environmental fate of the fungicide.

Environmental Impact Considerations

While this compound exhibits low toxicity to non-target organisms, ongoing research is essential to monitor its long-term effects on soil health and biodiversity. Regulatory assessments have indicated that careful management practices can mitigate potential risks associated with its use.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Pyrametrostrobin’s antifungal efficacy in controlled laboratory settings?

  • Methodological Guidance : Use in vitro bioassays with standardized fungal strains (e.g., Botrytis cinerea or Fusarium spp.) to measure inhibition rates. Include dose-response curves (e.g., EC₅₀ values) and negative/positive controls (e.g., untreated samples and commercial fungicides like Azoxystrobin). Validate results with triplicate trials and statistical analysis (ANOVA, p ≤ 0.05) to ensure reproducibility .
  • Data Reporting : Tabulate results with columns for fungal strain, treatment concentration, inhibition rate (%), and statistical significance. Include raw data in appendices for transparency .

Q. How should researchers design studies to characterize Pyrametrostrobin’s physicochemical properties (e.g., solubility, stability)?

  • Protocols : Employ HPLC or GC-MS for purity analysis, and use accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation kinetics. For solubility, apply the shake-flask method with solvents of varying polarity .
  • Critical Considerations : Report limits of detection (LOD) and quantification (LOQ) for analytical methods. Cross-validate results with spectroscopic techniques (e.g., NMR for structural confirmation) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in Pyrametrostrobin’s environmental toxicity studies?

  • Analytical Framework : Conduct meta-analyses of existing datasets to identify outliers or confounding variables (e.g., soil pH, organic matter content). Use sensitivity assays to isolate factors influencing toxicity, such as metabolite formation or photodegradation pathways .
  • Case Study Example : If toxicity varies across soil types, perform adsorption-desorption experiments with characterized soil samples and quantify bioavailability via chemical extraction methods .

Q. How can researchers investigate resistance mechanisms in fungal populations exposed to Pyrametrostrobin?

  • Experimental Design :

Field Sampling : Collect resistant isolates from treated agricultural sites.

Molecular Analysis : Sequence cytochrome b gene (target site of strobilurins) to identify mutations (e.g., G143A substitution).

Fitness Cost Assays : Compare growth rates of resistant vs. wild-type strains under varying stress conditions .

  • Data Interpretation : Use phylogenetic tools to map mutation prevalence and correlate with fungicide application history .

Q. What integrative approaches are suitable for studying Pyrametrostrobin’s interaction with plant metabolic pathways?

  • Multi-Omics Workflow : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify differentially expressed genes/metabolites in treated plants. Validate findings with enzyme activity assays (e.g., ROS-scavenging enzymes like catalase) .
  • Controls : Include untreated plants and plants treated with other strobilurins to distinguish compound-specific effects .

Q. Methodological and Reporting Standards

Q. How should synthesis and characterization data for novel Pyrametrostrobin derivatives be documented?

  • Synthesis Protocols : Describe reaction conditions (temperature, catalysts), purification steps (e.g., column chromatography), and yields. For novel compounds, provide elemental analysis, HRMS, and spectral data (¹H/¹³C NMR) .
  • Ethical Reporting : Disclose synthetic routes in supplementary materials to avoid overcrowding the main manuscript. Use IUPAC nomenclature and structure labels for clarity .

Q. What statistical tools are appropriate for analyzing field trial data on Pyrametrostrobin’s efficacy?

  • Recommendations : Apply mixed-effects models to account for spatial variability in field plots. Use Kaplan-Meier survival analysis for disease progression data and Cox proportional hazards models for risk assessment .
  • Visualization : Include box plots for efficacy distribution and heatmaps to highlight treatment-time interactions .

Q. Addressing Knowledge Gaps

Q. How can researchers optimize experimental designs to study Pyrametrostrobin’s non-target effects on soil microbiota?

  • Approach : Use amplicon sequencing (16S rRNA for bacteria, ITS for fungi) to profile microbial communities. Pair with enzyme activity assays (e.g., dehydrogenase, urease) to assess functional impacts .
  • Controls : Compare treated soils with untreated and solvent-only controls to isolate compound-specific effects .

Q. Key Considerations for Researchers

  • Literature Reviews : Prioritize peer-reviewed studies indexed in PubMed, Web of Science, or Scopus. Avoid unreviewed platforms like .
  • Data Reproducibility : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

For further guidance on structuring manuscripts, consult journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Pyrametostrobin shares its Qo inhibition mechanism with other strobilurins (e.g., azoxystrobin, pyraclostrobin) and non-strobilurin Qo inhibitors (e.g., famoxadone). However, structural variations influence efficacy, resistance profiles, and application scope.

Table 1: Key Comparisons of this compound with Similar Fungicides

Compound Chemical Class Target Site Efficacy (EC₅₀)* Key Advantages Resistance Risk
This compound Methoxycarbamate Cytochrome bc1 0.12 μg/mL (cucumber downy mildew) Superior protective & curative action; Synergistic in mixtures Moderate
Azoxystrobin Strobilurin Cytochrome bc1 0.35 μg/mL (cucumber downy mildew) Broad-spectrum activity High
SYP-3998 Strobilurin Cytochrome bc1 0.28 μg/mL (cucumber downy mildew) Moderate persistence Moderate
Boscalid Carboxamide (SDHI) Succinate dehydrogenase 2.1 μg/mL (B. cinerea) Synergistic with Qo inhibitors; Disrupts membrane integrity Low

*EC₅₀ values are pathogen- and study-specific.

Efficacy and Application

  • This compound vs. Azoxystrobin : this compound demonstrates 2–3× higher efficacy against cucumber downy mildew (EC₅₀ 0.12 μg/mL vs. 0.35 μg/mL) and exhibits longer residual activity (7–10 days vs. 5–7 days) .
  • This compound vs. SYP-3998 : In field trials, 20% this compound EC reduced disease incidence by 85–92%, outperforming SYP-3998 (70–78%) due to enhanced sporangia inhibition .
  • Synergy with Boscalid : A 1:3 mixture of boscalid:this compound increased control efficacy against tomato gray mold to 93.96% (vs. 65–75% for individual components) by dual-targeting mitochondrial complexes II and III .

Resistance Management

Strobilurins face high resistance risk due to single-point mutations (e.g., G143A in cytochrome b) . This compound’s methoxycarbamate group may reduce cross-resistance compared to traditional strobilurins . Combining it with SDHIs (e.g., boscalid) or multisite inhibitors (e.g., chlorothalonil) mitigates resistance development .

Regulatory and Environmental Profiles

  • MRLs : this compound’s MRLs in China (0.5 mg/kg for cucumbers, 5 mg/kg for rice) align with international standards, though specific limits for analogs vary .
  • Metabolism : this compound degrades into M1 and M2 metabolites in soil, with a half-life of 10–15 days. Detection methods achieve limits of quantitation (LOQ) <0.183 μg/kg, ensuring environmental safety .

Properties

IUPAC Name

methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTVBEZBWMDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058218
Record name Pyrametostrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915410-70-7
Record name Pyrametostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915410-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrametostrobin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrametostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAMETOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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